Urea, tetrakis(hydroxymethyl)-

Catalog No.
S14325934
CAS No.
2787-01-1
M.F
C5H12N2O5
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, tetrakis(hydroxymethyl)-

CAS Number

2787-01-1

Product Name

Urea, tetrakis(hydroxymethyl)-

IUPAC Name

1,1,3,3-tetrakis(hydroxymethyl)urea

Molecular Formula

C5H12N2O5

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C5H12N2O5/c8-1-6(2-9)5(12)7(3-10)4-11/h8-11H,1-4H2

InChI Key

AKTDWFLTNDPLCH-UHFFFAOYSA-N

Canonical SMILES

C(N(CO)C(=O)N(CO)CO)O

Urea, tetrakis(hydroxymethyl)- is an organophosphorus compound that combines urea with tetrakis(hydroxymethyl)phosphonium chloride. The compound features a phosphorus atom bonded to four hydroxymethyl groups and is often utilized in various chemical applications due to its unique properties. It is typically synthesized as a polymeric product that exhibits both hydrophilic and reactive characteristics, making it suitable for diverse industrial uses.

The primary reaction involving urea, tetrakis(hydroxymethyl)- occurs when it interacts with various nucleophiles, leading to the formation of high molecular weight polymers. The condensation reaction between tetrakis(hydroxymethyl)phosphonium chloride and urea can be represented as follows:

[P(CH2OH)4]Cl+NH2CONH2(HOCH2)2P(O)CH2NHC(O)NH2+HCl+HCHO+H2+H2O[P(CH_2OH)_4]Cl+NH_2CONH_2\rightarrow (HOCH_2)_2P(O)CH_2NHC(O)NH_2+HCl+HCHO+H_2+H_2O

This reaction results in the formation of phosphine oxide and other byproducts while enhancing the flame-retardant properties of treated materials, especially textiles .

Research on the biological activity of urea, tetrakis(hydroxymethyl)- indicates its potential as a microbiocide in industrial water systems. Its organophosphorus structure allows it to exhibit antimicrobial properties, making it effective against various microbial strains. Additionally, studies have suggested that derivatives of this compound may influence cellular processes such as gene expression and cell signaling .

The synthesis of urea, tetrakis(hydroxymethyl)- typically involves the following steps:

  • Formation of Tetrakis(hydroxymethyl)phosphonium Chloride: Phosphine is treated with formaldehyde in the presence of hydrochloric acid to produce tetrakis(hydroxymethyl)phosphonium chloride.
    PH+4H2C=O+HCl[P(CH2OH)4]ClPH+4H_2C=O+HCl\rightarrow [P(CH_2OH)_4]Cl
  • Condensation with Urea: The resulting tetrakis(hydroxymethyl)phosphonium chloride is then reacted with urea at elevated temperatures (80-85 °C) to yield the desired product.
    [P(CH2OH)4]Cl+NH2CONH2Urea tetrakis hydroxymethyl [P(CH_2OH)_4]Cl+NH_2CONH_2\rightarrow \text{Urea tetrakis hydroxymethyl }

This method allows for high yields and efficient production of the compound .

Urea, tetrakis(hydroxymethyl)- has several applications across different industries:

  • Textile Industry: Used as a finishing agent to impart crease resistance and flame retardancy to fabrics.
  • Microbiocide: Employed in commercial and industrial water systems to control microbial growth.
  • Polymer Production: Acts as a precursor for various polymeric materials due to its reactive hydroxymethyl groups .

Interaction studies highlight the reactivity of urea, tetrakis(hydroxymethyl)- with various nucleophiles, including amines and acids. These interactions can lead to significant changes in molecular structure and properties, enhancing its utility in applications such as flame retardancy and antimicrobial treatments. The kinetics of these reactions have been studied calorimetrically, revealing insights into their mechanisms and efficiency .

Several compounds exhibit structural or functional similarities to urea, tetrakis(hydroxymethyl)-. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Tetrakis(hydroxymethyl)phosphonium ChlorideOrganophosphorus saltPrecursor for flame-retardant finishes
Tris(hydroxymethyl)phosphineOrganophosphorus compoundIntermediate for synthesizing water-soluble ligands
Tetrakis(hydroxyethyl)phosphonium ChlorideOrganophosphorus saltSimilar reactivity but different functional groups
Hydroxymethyl UreaUrea derivativeLacks phosphorus; primarily used in agriculture

Urea, tetrakis(hydroxymethyl)- stands out due to its dual functionality as both a flame retardant and a microbiocide, along with its unique ability to form high molecular weight polymers through condensation reactions .

XLogP3

-2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

180.07462149 g/mol

Monoisotopic Mass

180.07462149 g/mol

Heavy Atom Count

12

General Manufacturing Information

Urea, N,N,N',N'-tetrakis(hydroxymethyl)-: INACTIVE

Dates

Last modified: 08-10-2024

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